molecular formula C11H13FO4 B8315648 2-Fluoro-5-methoxy-3-(2-methoxyethoxy)benzaldehyde

2-Fluoro-5-methoxy-3-(2-methoxyethoxy)benzaldehyde

Cat. No. B8315648
M. Wt: 228.22 g/mol
InChI Key: MCLIVTBOBJBXIT-UHFFFAOYSA-N
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Patent
US07816522B2

Procedure details

The same procedure was carried out as in Example (3e), except that 2-25 fluoro-3-hydroxy-5-methoxybenzaldehyde [CAS No. 883576-31-6] and 2-bromoethylmethyl ether were used instead of respectively [2-(2-fluoro-3-hydroxy-5-methoxyphenyl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene]carbamic acid methyl ester and 1-fluoro-2-iodoethane, to give the title compound was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[2-(2-fluoro-3-hydroxy-5-methoxyphenyl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene]carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([OH:10])=[CH:8][C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:14][CH2:15][O:16][CH3:17].COC(=O)N=C(SC)C(C1C=C(OC)C=C(O)C=1F)=NC1C=CC(C2N=C(C)ON=2)=CC=1.FCCI>>[F:1][C:2]1[C:9]([O:10][CH2:14][CH2:15][O:16][CH3:17])=[CH:8][C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC
Step Three
Name
[2-(2-fluoro-3-hydroxy-5-methoxyphenyl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene]carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N=C(C(=NC1=CC=C(C=C1)C1=NOC(=N1)C)C1=C(C(=CC(=C1)OC)O)F)SC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1OCCOC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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